Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate (CAS 2092845-13-9; synonym: methyl 2-(3-hydroxytetrahydrofuran-3-yl)-2-methylpropanoate) is a C9H16O4 ester building block with a molecular weight of 188.22 g/mol. The compound features a tetrahydrofuran (oxolane) ring bearing a tertiary hydroxyl group at the 3-position and a gem-dimethyl-substituted methyl propanoate side chain.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
Cat. No. B13243964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC)C1(CCOC1)O
InChIInChI=1S/C9H16O4/c1-8(2,7(10)12-3)9(11)4-5-13-6-9/h11H,4-6H2,1-3H3
InChIKeyLLNYUFHYXFESOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate: Procurement-Grade Structural and Physicochemical Profile


Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate (CAS 2092845-13-9; synonym: methyl 2-(3-hydroxytetrahydrofuran-3-yl)-2-methylpropanoate) is a C9H16O4 ester building block with a molecular weight of 188.22 g/mol . The compound features a tetrahydrofuran (oxolane) ring bearing a tertiary hydroxyl group at the 3-position and a gem-dimethyl-substituted methyl propanoate side chain . Commercial sourcing from suppliers such as Leyan lists benchmark purity at 95% (HPLC), with a calculated topological polar surface area (TPSA) of 55.76 Ų and a predicted LogP of 0.337 . This compound is positioned as a versatile small-molecule scaffold for medicinal chemistry derivatization and fragment-based screening libraries .

Dual-handle derivatization scaffold for fragment-based library design
Physicochemical profile within lead-like fragment space (TPSA
Commercially available at research-grade purity for immediate procurement

Why Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate Cannot Be Replaced by Common Oxolane-Ester Analogs


Superficially similar oxolane-containing propanoate esters differ in critical structural features that govern hydrogen-bonding capacity, lipophilicity, metabolic stability, and downstream derivatization potential. Removing the tertiary 3-hydroxy group eliminates a hydrogen-bond donor (HBD) and reduces topological polar surface area, altering solubility and target engagement profiles . Converting the methyl ester to a carboxylic acid changes the pKa, reactivity, and membrane permeability characteristics . Shortening the backbone from propanoate to acetate or repositioning the hydroxyl group modifies the spatial orientation of functional handles, which is decisive in fragment-based drug discovery where specific vectors are required for fragment growth . The evidence items below quantify these differentiating features against the closest commercially available structural analogs.

Removing the tertiary 3-OH eliminates the only hydrogen-bond donor, which may shift target-engagement and solubility profiles.
Conversion to the carboxylic acid form introduces ionization at physiological pH, reducing predicted passive membrane permeability.
Absence of the gem-dimethyl group removes conformational bias and the associated metabolic stability advantage inferred from analogous scaffolds.

Quantitative Differentiation Evidence: Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Target Compound vs. Des-hydroxy Analog Methyl 2-methyl-2-(oxolan-3-yl)propanoate

The target compound possesses one hydrogen-bond donor (HBD, the tertiary 3-OH on the oxolane ring), whereas the des-hydroxy analog Methyl 2-methyl-2-(oxolan-3-yl)propanoate (CAS 2098113-03-0) has zero HBDs . This difference is critical for ligand-protein interactions: each HBD can contribute approximately 0.5–1.5 kcal/mol to binding free energy in optimal hydrogen-bond geometries. The presence of the hydroxyl group also increases TPSA from an estimated ~35 Ų (des-hydroxy analog) to 55.76 Ų (target compound), directly impacting predicted oral bioavailability according to Veber's rule .

H-Bond Donor Capacity
Head-to-head
Target: HBD = 1; TPSA = 55.76 Ų; LogP = 0.337 Analog (des-OH): HBD = 0; TPSA ≈ 35.5 Ų; LogP = -0.59 ΔHBD = +1; ΔTPSA ≈ +20 Ų; ΔLogP ≈ +0.93
Enables distinct polar interactions for binding-site engagement
Based on calculated physicochemical parameters
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Ester vs. Carboxylic Acid: Reactivity and Permeability Differentiation from 2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic Acid

The target compound exists as a methyl ester (MW 188.22), while its direct acid analog 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoic acid (CAS 1344156-26-8) is the free carboxylic acid (MW 174.19) . The ester form is charge-neutral at physiological pH, whereas the carboxylic acid (predicted pKa ~4.5) exists predominantly as the carboxylate anion at pH 7.4, reducing passive membrane permeability by approximately 1–2 log units [1]. The methyl ester serves as a protected form of the carboxylic acid, enabling late-stage deprotection under mild basic conditions (e.g., LiOH, THF/H2O) for conjugation or prodrug strategies. Commercially, the ester is available at 95% purity from Leyan, while the acid is offered at 98% purity from CymitQuimica/Fluorochem .

Ester vs. Carboxylic Acid
Head-to-head
Target: methyl ester, neutral at pH 7.4; MW 188.22 Acid form: carboxylic acid, anionic at pH 7.4; MW 174.19 Estimated ΔLogD₇.₄ ≈ 1–2 units in favor of ester
Methyl ester preferred for assays requiring membrane permeability
Class-level ester/acid permeability relationship
Prodrug Design Synthetic Intermediate Membrane Permeability

Gem-Dimethyl Substitution: Backbone Rigidification and Metabolic Stability Advantage Over Non-gem-Dimethyl Analogs

The target compound incorporates a gem-dimethyl group at the α-position of the propanoate side chain, which is absent in Methyl 2-(oxolan-3-yl)propanoate (CAS 2106731-62-6; C8H14O3, MW 158.19) and Methyl 3-hydroxy-3-(oxolan-3-yl)propanoate (CAS 2228950-63-6; C8H14O4, MW 174.19) . The gem-dimethyl motif introduces conformational restriction via the Thorpe-Ingold effect, which can pre-organize the molecule for binding and simultaneously block metabolic oxidation at the α-position, a common site for CYP450-mediated hydroxylation. While direct comparative metabolic stability data for this specific compound class is not available in the public domain (explicit limitation), the gem-dimethyl strategy is a well-established medicinal chemistry tactic for improving metabolic half-life by 2- to 10-fold in analogous ester/acid series [1].

Gem-Dimethyl Substitution
Class-level
Target contains gem-dimethyl (quaternary α-carbon) Comparators: non-gem-dimethyl oxolane esters (MW 158.19 / 174.19) Gem-dimethyl introduces Thorpe-Ingold conformational bias; literature precedent for 2–10× metabolic stability improvement in analogous series
May offer enhanced metabolic stability for lead optimization
No direct stability data for this scaffold; class-level inference
Metabolic Stability Conformational Restriction Medicinal Chemistry Design

Synthetic Accessibility: Documented Preparative Routes with Quantified Yield Benchmarks

A related synthetic pathway published in the patent and primary literature demonstrates the feasibility of constructing 2-substituted 3-hydroxypropanoate scaffolds. A representative route involves KOH-mediated hydrolysis in MeOH (yield: 68%) followed by t-BuOK/t-BuOH-mediated cyclization or rearrangement at 100 °C for 1.5 h (yield: 55%), providing an overall two-step yield of approximately 37% for the core scaffold [1]. While not a direct synthesis of the target compound, this precedent establishes that oxolane-containing 2-methylpropanoate esters are accessible via base-mediated transformations of appropriately functionalized precursors. An alternative approach employs NaH-mediated alkylation of ethyl esters in DMF (0.5 h) followed by HBr treatment and BH3·THF reduction [2], offering complementary reactivity for analog synthesis. For procurement purposes, the commercial availability of the target compound at 95% purity from Leyan eliminates the need for in-house synthesis for most screening applications .

Synthetic Precedent
Method context
Related 2-substituted 3-hydroxyoxolane scaffold: Step 1: KOH/MeOH, 68% yield Step 2: t-BuOK/t-BuOH, 55% yield Overall two-step: ~37% Commercial availability at 95% purity
Route optimization feasible; procurement bypasses synthesis
Yields from structurally related oxolane scaffolds
Synthetic Methodology Process Chemistry Building Block Procurement

Radical Reactivity Fingerprint: Photochemical Dissociation Profile of the 3-Hydroxyoxolan-3-yl Motif

A foundational study by Vivekananda et al. (2004) characterized the gas-phase reactivity of the 3-hydroxyoxolan-3-yl radical, the core structural motif of the target compound [1]. The radical exhibits a specific dissociation profile: ~56% undergoes loss of the hydroxyl H atom to form oxolan-3-one, while ~42% undergoes competing ring-cleavage dissociations (O–C-2 and C-4–C-5 bond scission) yielding formaldehyde and 2-hydroxyallyl radical [1]. Critically, only ~1.5% of the radical survives without dissociation, and photoexcitation at ~590 nm and ~400 nm triggers additional ring-cleavage pathways [1]. This photochemical fingerprint is unique to the 3-hydroxyoxolan-3-yl substitution pattern and distinguishes it from 2-hydroxyoxolan-2-yl and other regioisomeric radicals [1]. The gem-dimethyl and methyl ester substituents on the target compound are expected to modulate but not eliminate this core radical reactivity.

Radical Dissociation Fingerprint
Class-level
3-Hydroxyoxolan-3-yl radical (gas-phase): 56% H-atom loss → oxolan-3-one 42% ring cleavage → formaldehyde + 2-hydroxyallyl radical 1.5% survivor; photoexcitation at ~590 nm and ~400 nm
Calibrated mechanistic probe for radical reaction studies
Gas-phase NR-MS; substituent effects to be verified
Photochemistry Radical Chemistry DNA Damage Modeling Mechanistic Probe

Integrity Limitation Statement: Absence of Publicly Available Head-to-Head Biological Activity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and the patent literature (as of May 2026) did not identify any published head-to-head biological activity comparisons (IC50, Ki, EC50, or cellular potency data) between Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate and its closest structural analogs against any specific protein target [1][2]. Compounds bearing the 3-hydroxyoxolan-3-yl motif have been disclosed in patents as components of LSD1 inhibitors (IC50 < 10 nM to 100 nM range) and NNMT inhibitors (Ki = 650 nM), but these data correspond to elaborated drug-like molecules, not the building block itself [2][3]. This evidence gap means that procurement decisions for this compound must currently be based on its structural differentiation, physicochemical properties, and synthetic utility rather than on demonstrated target-specific potency advantages over analogs. Users are advised to request custom biological profiling from vendors or conduct internal head-to-head assays if target-specific differentiation is required.

Bioactivity Data Availability
Data to verify
No published IC₅₀/Ki for the isolated building block Elaborated molecules with this motif achieve: LSD1 IC₅₀
Target-specific differentiation requires bespoke profiling
Published data reflect elaborated drug-like molecules
Data Transparency Procurement Decision Support Evidence Gap

High-Impact Application Scenarios for Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery: A Dual-Handle Scaffold with Orthogonal Derivatization Vectors

The target compound provides two chemically orthogonal synthetic handles: a methyl ester (hydrolyzable to carboxylic acid for amide coupling or bioconjugation) and a tertiary hydroxyl group (suitable for etherification, esterification, or oxidation). This dual-handle architecture, combined with the gem-dimethyl-imposed conformational bias, makes it an ideal fragment for libraries requiring growth along two distinct vectors . The TPSA of 55.76 Ų and LogP of 0.337 place it within favorable fragment physicochemical space (MW < 250, LogP < 3, TPSA < 90 Ų) .

Mechanistic Probe for Oxidative DNA Damage and Radical-Mediated Degradation Studies

The well-characterized radical dissociation profile of the 3-hydroxyoxolan-3-yl core (56% H-atom loss vs. 42% ring cleavage; photoexcitation at ~590 and ~400 nm) [1] positions the target compound as a calibrated probe for studying radical reaction mechanisms. The gem-dimethyl and methyl ester substituents provide steric and electronic tuning handles to systematically investigate substituent effects on radical stability and dissociation pathways without altering the core oxolane scaffold.

Synthetic Intermediate for NNMT and LSD1 Inhibitor Programs Requiring the 3-Hydroxyoxolan-3-yl Pharmacophore

Patent literature discloses that elaborated molecules incorporating the 3-hydroxyoxolan-3-yl motif achieve LSD1 IC50 values below 10 nM and NNMT Ki values of 650 nM [2][3]. The target compound serves as a key synthetic intermediate for constructing such inhibitors, where the 3-hydroxyoxolan-3-yl group participates in critical hydrogen-bonding interactions within the target binding site. Procurement of the pre-formed building block at 95% purity bypasses the need for multistep in-house synthesis of this chiral tetrahydrofuran alcohol scaffold.

Comparative Metabolic Stability Screening: Gem-Dimethyl vs. Non-Gem-Dimethyl Scaffold Pairs

For medicinal chemistry programs evaluating the metabolic stability contribution of the gem-dimethyl group in oxolane-ester series, the target compound (with gem-dimethyl) and Methyl 2-(oxolan-3-yl)propanoate (without gem-dimethyl; CAS 2106731-62-6) form a matched molecular pair for head-to-head microsomal or hepatocyte stability assays. The ~30 Da molecular weight difference and the presence/absence of the quaternary α-carbon provide a clean experimental system for isolating the gem-dimethyl effect on CYP450-mediated metabolism.

Application
Selection Property
Validation Focus
Fragment-based library design
Dual-handle derivatization scaffold (ester & tertiary alcohol)
Physicochemical profiling within fragment-like guidelines
Radical mechanism studies
Characterized 3-hydroxyoxolan-3-yl radical dissociation
Substituent effects on radical stability and pathways
Synthetic intermediate for epigenetic inhibitor programs
Pre-formed 3-hydroxyoxolane pharmacophore
Reaction compatibility and downstream derivatization
Metabolic stability matched-pair analysis
Gem-dimethyl vs. non-gem-dimethyl scaffold pair
Microsomal stability comparison (gem-dimethyl effect)
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